Bispyribac
Overview
Description
Bispyribac Description Analysis
Bispyribac is a herbicide registered for postemergence control of various weeds, including broadleaf, sedge, and grass weeds, particularly in rice cultivation. It functions by inhibiting the acetolactate synthase (ALS) enzyme in sensitive plants, which is crucial in the biosynthetic pathway for branched-chain amino acids. The efficacy of bispyribac can be influenced by factors such as the presence of spray adjuvants, soil moisture, and the addition of urea ammonium nitrate (UAN) . Additionally, bispyribac sodium (BS) has been used as a selective agent in the genetic transformation of rice cultivars, with a mutated ALS gene conferring resistance to BS .
Synthesis Analysis
The synthesis of bispyribac-related compounds involves various chemical reactions and conditions. For instance, the synthesis of bis(piperidinedithiocarbamato)pyridinecadmium(II) was reported, which serves as a precursor for the synthesis of CdS nanoparticles and thin films through thermolysis and aerosol-assisted chemical vapor deposition (AACVD) . Another example is the synthesis of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone), where the solubility, spectral characteristics, and pK values of the compound were studied . Additionally, novel bis((6-alkyl or phenyl-2-phenylpyrimidine-4-yl)oxy) alkane or methyl benzene derivatives were synthesized using a five-component reaction under ultrasound irradiation, demonstrating the efficiency of ultrasonic systems in synthetic chemical processes .
Molecular Structure Analysis
The molecular structure of bispyribac-related compounds has been determined through various analytical techniques. For example, the crystallographic molecular structure determination of bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium revealed it exists as the trans isomer with relatively long ligand C-O lengths . Similarly, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate was elucidated using single-crystal X-ray diffraction analysis, showing an Er(III) ion bonded to the oxygen atom of a water molecule and other coordinating atoms .
Chemical Reactions Analysis
The chemical reactions involving bispyribac-related compounds are diverse. For instance, isopropyl- and benzylamine react with a ruthenium complex to substitute methoxy groups, forming bis(carbamoyl) complexes . The copper complexes of bis(thiosemicarbazones) derived from 1,2-diones form stable, neutral complexes with Cu(II), exhibiting significant biological activity and potential applications in nuclear medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of bispyribac and its related compounds are crucial for their application and efficacy. The solubility, spectral characteristics, and pK values of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone) were reported, which are important for understanding the absorptivity and stoichiometry of metal chelates formed . The thermal properties of metal complexes derived from new benzene-1,4-bis(3-pyridin-2-ylurea) ligand were studied using thermal analysis, revealing different geometrical arrangements and providing insights into the kinetic and thermodynamic parameters of their thermal decomposition .
Scientific Research Applications
Herbicide Resistance and Predictive Modeling
- Bispyribac is a herbicide targeting the acetohydroxyacid synthase (AHAS) enzyme. Resistance to Bispyribac due to AHAS mutations is a significant issue. A model using a new QSAR method has been developed for predicting AHAS mutation resistance to Bispyribac. This model aids in understanding structure-resistance relationships and guiding resistance-evading herbicide design (He et al., 2013).
Biodegradation and Environmental Concerns
- Bispyribac sodium (BS) is used to control grasses and weeds but poses environmental concerns. A bacterial consortium named BDAM, including Achromobacter and Ochrobactrum species, has been developed for BS biodegradation. Optimizing conditions like temperature and pH maximizes degradation, offering an eco-friendly bioremediation strategy (Ahmad et al., 2017).
Impact on Soil Microbial Community
- The non-target effects of Bispyribac sodium on soil microbes in paddy fields have been studied. It was found that Bispyribac application significantly affects soil microbial biomass carbon and enzyme activities, indicating potential ecological impacts (Kumar et al., 2019).
Genetic Transformants in Rice Cultivation
- Bispyribac sodium is used to select transformed calli in rice, particularly in indica and indica-derived cultivars. The herbicide, coupled with a mutant ALS gene, aids in creating genetically modified rice resistant to Bispyribac, offering new avenues in rice cultivation (Taniguchi et al., 2010).
Analytical Detection in Agricultural Products
- An HPLC method with a diode array detector was developed to detect Bispyribac-sodium residues in rice, demonstrating its practical application for ensuring food safety and environmental monitoring (Wu & Mei, 2011).
Temperature Effects on Herbicide Efficacy
- Studies have shown that the efficacy of Bispyribac-sodium as a herbicide is influenced by temperature, particularly in its application on creeping bentgrass and annual bluegrass. Understanding these effects is crucial for optimizing its use in different climatic conditions (McCullough & Hart, 2006).
Interactions with Soil Properties
- The adsorption and persistence of Bispyribac sodium in various soils have been examined, revealing how soil properties like organic matter content and pH influence its behavior. This research is vital for assessing the environmental impact and managing the use of this herbicide (Chirukuri & Atmakuru, 2015).
Photocatalytic Degradation
- The photocatalytic degradation of Bispyribac sodium in water using ZnO nanoparticles under sunlight has been studied. This research contributes to understanding how to mitigate the environmental impact of Bispyribac in aquatic systems (Gaggara & Ramesh, 2019).
Safety And Hazards
properties
IUPAC Name |
2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIXQCRCQLFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043977 | |
Record name | Bispyribac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/ | |
Record name | Bispyribac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bispyribac | |
Color/Form |
White powder | |
CAS RN |
125401-75-4 | |
Record name | Bispyribac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125401-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bispyribac [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bispyribac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPYRIBAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W20BD966G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bispyribac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148-150 °C | |
Record name | Bispyribac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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